An In-depth Technical Guide to 3-chloro-N-methylaniline
An In-depth Technical Guide to 3-chloro-N-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-chloro-N-methylaniline, a versatile chemical intermediate. The information presented herein is intended to support research and development activities by providing key data on its properties, synthesis, reactivity, and safe handling.
Core Properties and Identification
3-chloro-N-methylaniline, also known as N-methyl-3-chloroaniline, is a substituted aniline (B41778) with the CAS Number 7006-52-2 .[1] It is a secondary amine that serves as a valuable building block in organic synthesis.[2]
Table 1: Physicochemical Properties of 3-chloro-N-methylaniline
| Property | Value | Reference(s) |
| CAS Number | 7006-52-2 | [1] |
| Molecular Formula | C₇H₈ClN | [1] |
| Molecular Weight | 141.60 g/mol | [1] |
| Appearance | Colorless to light amber liquid | |
| Boiling Point | 243-244 °C | [2] |
| Density | 1.156 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.5840 | [2] |
| Flash Point | > 110 °C (> 230 °F) | [2] |
| pKa | 4.05 ± 0.25 (Predicted) | |
| Solubility | Insoluble in water; soluble in common organic solvents. | |
| InChI Key | WFGYSQDPURFIFL-UHFFFAOYSA-N | [2] |
| SMILES | CNc1cccc(Cl)c1 | [2] |
Synthesis and Reactivity
3-chloro-N-methylaniline is typically synthesized through the methylation of 3-chloroaniline (B41212) or the reduction of N-methyl-3-chloro-nitrobenzene derivatives. Its reactivity is characterized by the nucleophilicity of the secondary amine and the substitution pattern of the aromatic ring. It is a key intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.
A significant reaction of N-substituted anilines is the iridium-catalyzed C-H borylation, which allows for the regioselective introduction of a boryl group onto the aromatic ring. This transformation is highly valuable for the synthesis of complex molecules in drug discovery. For N-methylaniline, this reaction has been shown to yield the ortho-borylated product with high selectivity.[3][4]
Experimental Protocols
3.1. Iridium-Catalyzed Ortho-C–H Borylation of N-Substituted Anilines
This protocol is a representative procedure for the ortho-C–H borylation of anilines, a reaction for which N-methylaniline is a suitable substrate, yielding the ortho-borylated product with high selectivity.[3][4]
Materials:
-
N-substituted aniline (e.g., 3-chloro-N-methylaniline)
-
Bis(ethylene glycolato)diboron (B₂eg₂)
-
[Ir(OMe)(cod)]₂ (Iridium catalyst precursor)
-
4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy)
-
Triethylamine (NEt₃)
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
N-Borylation (Step 1): In a nitrogen-purged flask, dissolve the N-substituted aniline (1.0 equiv) in anhydrous THF. Add B₂eg₂ (0.5 equiv) and [Ir(OMe)(cod)]₂ (0.25-0.5 mol %). Heat the mixture briefly to facilitate the formation of the N-borylated intermediate. Monitor the reaction by ¹¹B NMR spectroscopy.
-
C-H Borylation (Step 2): To the reaction mixture from Step 1, add dtbpy (5 mol %), additional B₂eg₂ (1.5 equiv), additional [Ir(OMe)(cod)]₂ (2.0-2.5 mol %), and NEt₃ (2.0 equiv). Heat the resulting solution at 80 °C and monitor the reaction progress by GC-MS until the borylation is complete.
-
Transesterification and Work-up: Cool the reaction mixture to room temperature. Add pinacol (3.0 equiv) to transesterify the ethylene (B1197577) glycolato group to the more stable pinacolato boronate ester.
-
Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Biological Activity and Signaling Pathways
To date, there is limited publicly available information on the specific biological activities or signaling pathway interactions of 3-chloro-N-methylaniline. Toxicological studies on related compounds, such as 3-chloro-2-methylaniline (B42847), have indicated potential for inducing methemoglobinemia and mutagenicity.[5] As with any chemical intermediate, appropriate safety precautions should be taken, and further research is needed to fully characterize its biological profile.
Safety and Handling
3-chloro-N-methylaniline should be handled with care in a well-ventilated area, preferably a fume hood.[6][7] It is important to avoid contact with skin, eyes, and clothing.[6]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[7] In case of insufficient ventilation, use a suitable respirator.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and chloroformates.[7] Keep the container tightly sealed.
-
Spills: In case of a spill, absorb with an inert material and dispose of as hazardous waste.[6] Prevent entry into drains and waterways.
-
First Aid: In case of contact with skin, wash immediately with plenty of soap and water. If inhaled, move to fresh air. In case of eye contact, rinse cautiously with water for several minutes. Seek medical attention if any symptoms persist.[6]
Always consult the material safety data sheet (MSDS) for the most current and detailed safety information before handling this compound.
References
- 1. 3-chloro-N-methylaniline | C7H8ClN | CID 138900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.msu.edu [chemistry.msu.edu]
- 5. 3-Chloro-2-methylaniline | C7H8ClN | CID 6894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. fishersci.com [fishersci.com]
